

(RS)-AMPA monohydrate supplier and purchasing information

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Compound of Interest		
Compound Name:	(RS)-AMPA monohydrate	
Cat. No.:	B10820835	Get Quote

(RS)-AMPA Monohydrate: A Technical Guide for Researchers

This guide provides an in-depth overview of **(RS)-AMPA monohydrate**, a pivotal tool for researchers, scientists, and drug development professionals investigating excitatory neurotransmission. This document covers supplier and purchasing information, detailed experimental protocols for its application, and a summary of the core signaling pathways it modulates.

Introduction to (RS)-AMPA Monohydrate

(RS)-AMPA monohydrate, a racemic mixture of the potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic analog of the excitatory neurotransmitter glutamate. It is a highly selective agonist for the AMPA receptor, a key ionotropic glutamate receptor responsible for the majority of fast excitatory synaptic transmission in the central nervous system. Its ability to specifically activate AMPA receptors without significantly interacting with kainate or NMDA receptors makes it an invaluable pharmacological tool for dissecting the roles of these receptors in neuronal function, synaptic plasticity, and various neurological disorders.

Supplier and Purchasing Information

For researchers looking to procure **(RS)-AMPA monohydrate**, a variety of reputable chemical suppliers offer this compound for research purposes. The following table summarizes key







purchasing and technical information from several suppliers to facilitate easy comparison.



Suppl	Catal og Numb er	Purity	Availa ble Quant ities	Price (USD)	CAS Numb er	Molec ular Form ula	Molec ular Weig ht	Solub ility	Stora ge
MedC hemEx press	HY- 10081 5D	99.90	1 mg, 5 mg, 10 mg	\$194 (1mg), \$485 (5mg), \$775 (10mg	76463- 67-7	C7H12 N2O5	204.18	Water	Powde r: -20°C (3 years), 4°C (2 years). In solven t: -80°C (6 month s), -20°C (1 month) .
Caym an Chemi cal	14571	≥95%	5 mg, 10 mg, 50 mg	Conta ct for pricing	76463- 67-7	C7H10 N2O4 • H2O	204.2	Water: ~10 mM	-20°C
R&D Syste ms (Tocris	0169	≥99% (HPLC)	10 mg, 50 mg	Conta ct for pricing	77521- 29-0	C7H10 N2O4	186.17	Water: to 10 mM with gentle warmi	Store at RT
APEx BIO	A8453	>98%	10 mg, 50 mg,	Conta ct for	77521- 29-0	C7H10 N2O4	186.17	Water:	Dessic ated at



			100 mg	pricing				mg/mL	-20°C
MyBio Sourc e	MBS5 80297 6	>98%	Inquire	Inquire	77521- 29-0	C7H10 N2O4	186.17	Inquire	Inquire
Cambr idge Biosci ence	T6131	>98%	10 mg, 50 mg	Conta ct for pricing	77521- 29-0	C7H10 N2O4	186.17	Solubl e in Water	Room Tempe rature

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental applications of **(RS)-AMPA monohydrate**.

Preparation of (RS)-AMPA Monohydrate Stock Solution

Objective: To prepare a concentrated stock solution of **(RS)-AMPA monohydrate** for subsequent dilution to working concentrations.

Materials:

- (RS)-AMPA monohydrate powder
- · Sterile, deionized, or distilled water
- Vortex mixer
- Sterile microcentrifuge tubes or vials

Procedure:

Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of (RS)-AMPA monohydrate needed. For a 10 mM stock solution, dissolve 2.04 mg of (RS)-AMPA monohydrate (MW: 204.18 g/mol) in 1 mL of water.



- Dissolution: Add the calculated mass of (RS)-AMPA monohydrate powder to a sterile tube.
 Add the appropriate volume of sterile water.
- Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary to achieve full dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To record AMPA receptor-mediated currents in cultured neurons.

Materials:

- Cultured neurons (e.g., primary hippocampal or cortical neurons)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
- Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA,
 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
- (RS)-AMPA monohydrate working solution (e.g., 10-100 μM in external solution)
- Perfusion system

Procedure:

 Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.



- Pipette Preparation: Pull glass pipettes to a resistance of 3-5 M Ω when filled with internal solution.
- Establish Whole-Cell Configuration: Approach a neuron with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.
- Baseline Recording: Clamp the cell at a holding potential of -70 mV and record baseline currents.
- AMPA Application: Using a rapid perfusion system, apply the (RS)-AMPA monohydrate working solution to the neuron for a defined duration (e.g., 1-2 seconds).
- Data Acquisition: Record the inward current elicited by the AMPA application.
- Washout: Wash the chamber with the external solution to return to baseline.
- Data Analysis: Analyze the amplitude, kinetics, and desensitization of the AMPA-evoked currents.

In Vitro Calcium Imaging

Objective: To measure intracellular calcium influx following AMPA receptor activation in cultured neurons.

Materials:

- Cultured neurons
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Imaging buffer (e.g., external solution used in electrophysiology)
- (RS)-AMPA monohydrate working solution (e.g., 10-100 μM in imaging buffer)
- Fluorescence microscope with an appropriate filter set and a digital camera
- Image analysis software

Procedure:

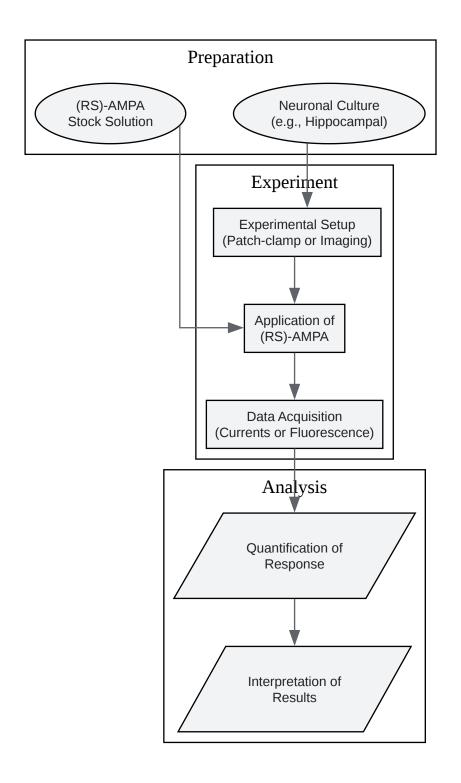


- Dye Loading: Incubate the cultured neurons with the calcium indicator (e.g., 2-5 μM Fura-2
 AM) in imaging buffer for 30-45 minutes at 37°C in the dark.
- De-esterification: Wash the cells with imaging buffer to remove excess dye and allow for deesterification of the AM ester for at least 20 minutes at room temperature.
- Baseline Imaging: Acquire baseline fluorescence images before stimulation.
- AMPA Stimulation: Perfuse the cells with the (RS)-AMPA monohydrate working solution.
- Image Acquisition: Continuously acquire fluorescence images to monitor the change in intracellular calcium concentration, indicated by an increase in fluorescence intensity.
- Washout: Perfuse with imaging buffer to return to baseline.
- Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or regions of interest.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involving **(RS)-AMPA monohydrate**, the following diagrams have been generated using the DOT language.

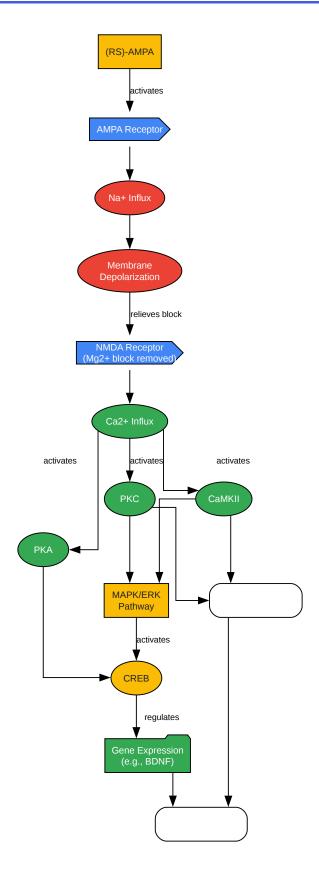




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Caption: Experimental workflow for studying (RS)-AMPA monohydrate effects.





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Caption: Simplified AMPA receptor signaling pathway.



Conclusion

(RS)-AMPA monohydrate remains an indispensable tool for neuroscience research. Its selectivity for the AMPA receptor allows for the precise investigation of excitatory synaptic transmission and plasticity. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and detailed protocols for its application in key experimental paradigms. The provided diagrams offer a visual summary of the experimental process and the underlying signaling mechanisms, facilitating a deeper understanding of the role of AMPA receptors in neuronal function. As with any experimental work, it is crucial to consult the specific product datasheets and relevant literature to optimize protocols for your specific research needs.

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Email: info@benchchem.com







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